molecular formula C19H28O B1588420 Androsta-4,16-dien-3-ol, (3beta)- CAS No. 23062-06-8

Androsta-4,16-dien-3-ol, (3beta)-

Cat. No. B1588420
CAS RN: 23062-06-8
M. Wt: 272.4 g/mol
InChI Key: NYVFCEPOUVGTNP-DYKIIFRCSA-N
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Description

Androsta-4,16-dien-3-ol, (3beta)-, also known as 3beta-androstanediol, is a naturally occurring steroid hormone found in the human body. It is a metabolite of testosterone and is involved in the regulation of various physiological processes, including gonadal development, sexual behavior, and fertility. In addition, 3beta-androstanediol has been studied for its potential applications in the field of medicine, including in the treatment of hormone-related diseases, such as prostate cancer and male infertility.

Scientific Research Applications

Enzyme Inhibition and Steroid Metabolism

The study of "Androsta-4,16-dien-3-ol, (3beta)-" and related compounds has contributed significantly to understanding enzyme inhibition, particularly in the context of human cytochrome P45017alpha. This enzyme plays a crucial role in steroidogenesis, influencing the biosynthesis of androgens and estrogens. The irreversible inhibition of cytochrome P45017alpha by compounds like abiraterone (a derivative of "Androsta-4,16-dien-3-ol, (3beta)-") sheds light on the potential therapeutic applications in treating diseases like prostate cancer due to the manipulation of steroid hormone levels M. Jarman, S. E. Barrie, J. M. Llera, 1998.

Microbial Biotransformation

Research on microbial biotransformation of steroids has revealed the capacity of Corynebacteria and other human axillary bacteria to convert androsta-5,16-dienes and androsta-4,16-dienes into malodorous steroids. These findings have implications for understanding body odor's biochemical pathways and developing strategies for odor management R. Decréau, C. Marson, K. Smith, J. Behan, 2003.

Structural Analysis and Drug Design

The structural analysis of "Androsta-4,16-dien-3-ol, (3beta)-" derivatives has provided insights into the molecular conformation and intermolecular interactions of steroidal compounds. This research is foundational in the field of drug design, especially for developing inhibitors targeting specific enzymatic pathways in diseases like cancer M. Silva, V. Moreira, C. Cardoso, A. Beja, J. Salvador, 2008.

Antitumor Activity

The synthesis of novel C-17-heteroaryl steroidal CYP17 inhibitors showcases the potential of "Androsta-4,16-dien-3-ol, (3beta)-" derivatives in treating prostate cancer. By inhibiting CYP17, a key enzyme in androgen synthesis, these compounds demonstrate significant antitumor activity, offering a promising avenue for cancer therapy Venkatesh D. Handratta, T. Vasaitis, V. Njar, L. Gediya, R. Kataria, P. Chopra, D. Newman, Rena Farquhar, Zhiyong Guo, Y. Qiu, A. Brodie, 2005.

Biosynthesis and Metabolic Pathways

Investigating the biosynthesis of androst-16-enes in boar testis tissue has unveiled the metabolic pathways of steroids, including "Androsta-4,16-dien-3-ol, (3beta)-." Understanding these pathways is crucial for comprehending how steroids are formed and metabolized in the body, which has direct implications for developing therapies targeting metabolic disorders T. Katkov, D. B. Gower, 1970.

Mechanism of Action

Target of Action

Fasedienol, also known as Androsta-4,16-dien-3-ol, (3beta)-, Aloradine, or 4-androstadienol, primarily targets the peripheral nasal chemosensory neurons . These neurons are part of the vomeronasal organ (VON), which plays a crucial role in the detection of pheromones .

Mode of Action

Fasedienol interacts with its targets by binding to receptors in the membrane of peripheral nasal chemosensory neurons . This binding activates subsets of neurons in the olfactory bulbs, which in turn connect to neurocircuitry in the limbic amygdala . The limbic amygdala is involved in the regulation of fear and anxiety circuits .

Biochemical Pathways

The activation of the olfactory bulb neurons by Fasedienol leads to the regulation of the olfactory-amygdala neural circuits associated with fear and anxiety . This regulation attenuates the tone of the sympathetic autonomic nervous system , which is responsible for the body’s fight-or-flight response.

Pharmacokinetics

Fasedienol is administered intranasally in low microgram doses . It is pharmacologically active without requiring apparent systemic distribution or direct activity on neurons in the brain . . This suggests that Fasedienol is rapidly metabolized and cleared from the body.

Result of Action

The action of Fasedienol results in anxiolytic-like effects . It rapidly lowers heart rate, respiratory rate, and electrodermal activity, consistent with sympatholytic activity and an anxiolytic effect . This leads to clinically meaningful reductions in fear, anxiety, and avoidance of anxiety-provoking social and performance situations in daily life .

Action Environment

The action of Fasedienol is influenced by the environment within the nasal passages. Many xenobiotic-metabolizing enzymes, such as the cytochrome P450 (CYP) enzymes, are expressed in the mammalian olfactory mucosa . These enzymes catalyze the biotransformation of exogenous compounds, including steroidal molecules active on olfactory receptors, to facilitate their elimination and avoid receptor saturation .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVFCEPOUVGTNP-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032322
Record name 4,16-Androstadien-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is little information available on the mechanism of action of vomeropherins. These compounds are delivered to the nasal passages and bind to chemoreceptors that in turn affect the hypothalamus and the limbic system.
Record name PH94B
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04968
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

23062-06-8
Record name Androsta-4,16-dien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23062-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsta-4,16-dien-3-ol, (3beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,16-Androstadien-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fasedienol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTW1NJ7IJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Fasedienol impact the nervous system and potentially alleviate anxiety?

A1: Fasedienol, when administered intranasally, demonstrates interaction with the olfactory-amygdala neural circuit, a pathway significantly involved in processing fear and anxiety responses. [] The research indicates that Fasedienol activates nasal chemosensory neurons, evident through a substantial increase in the electrogram of nasal chemosensory neurons (EGNR) amplitude. [] This activation is then believed to influence the amygdala, a brain region crucial for processing emotions, particularly fear and anxiety.

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